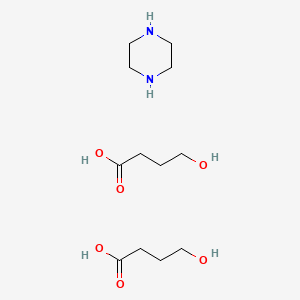
Piperazine gamma-dihydroxybutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine gamma-dihydroxybutyrate, also known as this compound, is a useful research compound. Its molecular formula is C12H26N2O6 and its molecular weight is 294.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Antidepressant Activity
Research has indicated that piperazine derivatives can influence neurotransmitter systems, particularly serotonin and dopamine pathways. Piperazine gamma-dihydroxybutyrate may exhibit antidepressant effects by enhancing serotonin levels in the brain, which is crucial for mood regulation .
2. Neurological Disorders
The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. Studies have shown that piperazine derivatives can modulate neurotransmitter systems involved in conditions such as anxiety and depression .
3. Anthelmintic Properties
Similar to other piperazine compounds, this compound may possess anthelmintic properties, potentially acting against parasitic infections by causing paralysis in helminths through GABA receptor agonism .
Biochemical Interactions
This compound interacts with various biological targets:
- GABA Receptors : The compound may act as an agonist at GABA receptors, leading to hyperpolarization of neuronal membranes and subsequent inhibition of excitatory signals .
- Serotonin Receptors : Its structural similarity to other serotonergic agents allows it to influence serotonin receptor activity, which could be beneficial in treating mood disorders .
Case Studies and Research Findings
Several studies have investigated the effects and mechanisms of action of this compound:
- Study on Neurotransmitter Modulation : A study demonstrated that piperazine derivatives increased dopamine and serotonin levels in animal models, suggesting a potential application in treating mood disorders .
- Evaluation of Anthelmintic Efficacy : Research showed that compounds with similar structures exhibited significant efficacy against common intestinal parasites, indicating the potential for this compound in anthelmintic therapies .
Summary of Biological Activities
Propiedades
Número CAS |
55373-24-5 |
|---|---|
Fórmula molecular |
C12H26N2O6 |
Peso molecular |
294.34 g/mol |
Nombre IUPAC |
4-hydroxybutanoic acid;piperazine |
InChI |
InChI=1S/C4H10N2.2C4H8O3/c1-2-6-4-3-5-1;2*5-3-1-2-4(6)7/h5-6H,1-4H2;2*5H,1-3H2,(H,6,7) |
Clave InChI |
QPYJFZCNQKLTBX-UHFFFAOYSA-N |
SMILES |
C1CNCCN1.C(CC(=O)O)CO.C(CC(=O)O)CO |
SMILES canónico |
C1CNCCN1.C(CC(=O)O)CO.C(CC(=O)O)CO |
Key on ui other cas no. |
55373-24-5 |
Sinónimos |
Agr 449 piperazine gamma-dihydroxybutyrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















